

Application Notes and Protocols: Pharmacokinetics of Oral PROTAC FLT-3 Degrader 4 (A20)

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Compound of Interest		
Compound Name:	PROTAC FLT-3 degrader 4	
Cat. No.:	B12367845	Get Quote

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These application notes provide a comprehensive overview of the pharmacokinetic properties of the oral FMS-like tyrosine kinase 3 (FLT3) PROTAC (Proteolysis Targeting Chimera) degrader, commonly known as **PROTAC FLT-3 degrader 4** and identified in literature as compound A20. This document includes a summary of its activity, detailed experimental protocols for its evaluation, and visualizations of its mechanism and experimental workflows.

Introduction

PROTAC FLT-3 degrader 4 (A20) is a novel, orally active, CRBN-based PROTAC designed to target and induce the degradation of FLT3, a receptor tyrosine kinase frequently mutated in Acute Myeloid Leukemia (AML).[1] Activating mutations in FLT3 are associated with poor prognosis, making it a critical therapeutic target. Unlike traditional small-molecule inhibitors that block the kinase activity of FLT3, A20 functions by hijacking the ubiquitin-proteasome system to induce the degradation of the entire FLT3 protein.[1][2] This mechanism offers the potential to overcome resistance associated with kinase inhibitors and provide a more sustained therapeutic effect. A20 has demonstrated potent and selective degradation of FLT3-ITD (Internal Tandem Duplication), a common FLT3 mutation in AML.[1]

Data Presentation





In Vitro Activity of PROTAC FLT-3 Degrader 4 (A20)

Cell Line	IC50 (nM)	DC50 (nM)	Dmax (%)	FLT3 Mutation	Reference
MV4-11	39.9	7.4	>90	ITD	[1][3]
MOLM-13	169.9	20.1	>90	ITD	[1][3]

IC50: Half-maximal inhibitory concentration for cell proliferation. DC50: Concentration for 50% maximal degradation of the target protein. Dmax: Maximum percentage of protein degradation.

In Vivo Efficacy of Oral PROTAC FLT-3 Degrader 4 (A20)

in a Subcutaneous MV4-11 Xenograft Model

Dosing Regimen (Oral)	Tumor Growth Inhibition (TGI)	Outcome	Reference
1.25 mg/kg, daily for 2 weeks	Significant Inhibition	-	[1]
5 mg/kg, daily for 2 weeks	97.5%	Tumor Regression	[1]
10 mg/kg, daily for 2 weeks	-	Complete Tumor Regression	[1][4]

Pharmacokinetic Parameters of PROTAC FLT-3 Degrader

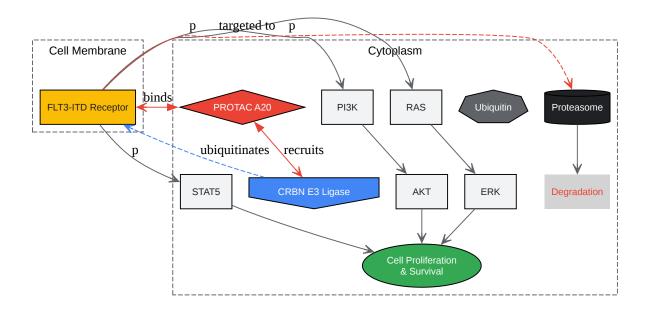
4 (A20) in Sprague-Dawley Rats

Adminis tration Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (h*ng/m L)	T½ (h)	Oral Bioavail ability (%)	Referen ce
Intraveno us (IV)	1	148.9	0.083	161.9	2.0	-	
Oral (PO)	5	58.7	4.0	598.6	3.5	73.9	



Mandatory Visualization

FLT3 Signaling Pathway and PROTAC Action



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Caption: Mechanism of action of PROTAC FLT-3 degrader 4 (A20).



Pharmacokinetic Study Efficacy Study Administer A20 to Rats Establish MV4-11 (IV and Oral) Xenograft in Mice Oral Administration of A20 Serial Blood Sampling (e.g., 1.25, 5, 10 mg/kg) LC-MS/MS Analysis of Measure Tumor Volume Plasma Concentrations **Endpoint Analysis** Calculate PK Parameters (Cmax, Tmax, AUC, T½, F%) (TGI, Regression)

In Vivo Pharmacokinetic and Efficacy Workflow

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